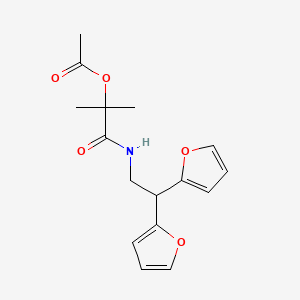

1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound featuring a hybrid structure combining furan moieties, an acetamide backbone, and an acetate ester. The molecule’s core consists of a central 2-methyl-1-oxopropan-2-yl acetate group, substituted with a (2,2-di(furan-2-yl)ethyl)amino side chain. The furan rings likely confer aromaticity and influence solubility and electronic properties, while the acetate ester may enhance metabolic stability or modulate lipophilicity .

Properties

IUPAC Name |

[1-[2,2-bis(furan-2-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-11(18)22-16(2,3)15(19)17-10-12(13-6-4-8-20-13)14-7-5-9-21-14/h4-9,12H,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPVVPWEGPOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard-Based Alkylation of Furan-2-carbonitrile

A method adapted from Pd-catalyzed cross-coupling protocols involves the reaction of furan-2-ylmagnesium bromide with acrylonitrile, followed by catalytic hydrogenation:

$$

\text{2 Furan-2-yl-MgBr} + \text{CH}2=\text{CHCN} \xrightarrow{\text{THF, 0°C}} \text{NC-CH}2-\text{C(Furan-2-yl)}2 \xrightarrow{\text{H}2/\text{Raney Ni}} \text{NH}2-\text{CH}2-\text{C(Furan-2-yl)}_2

$$

Key Parameters :

Mannich Reaction with Furan-2-carbaldehyde

Alternative synthesis via a three-component Mannich reaction:

$$

\text{2 Furan-2-carbaldehyde} + \text{NH}4\text{OAc} + \text{CH}3\text{NO}2 \xrightarrow{\text{EtOH, reflux}} \text{NH}2-\text{CH}2-\text{C(Furan-2-yl)}2

$$

Optimization Insights :

- Nitromethane acts as the methylene donor.

- Ammonium acetate catalyzes imine formation.

- Yield: 55–60% after recrystallization from ethanol.

Amide Bond Formation with 2-Methyl-1-oxopropan-2-yl Carboxylic Acid

Carbodiimide-Mediated Coupling

Activation of 2-methyl-1-oxopropan-2-yl carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt):

$$

\text{Acid} + \text{DCC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{2,2-Di(furan-2-yl)ethylamine}} \text{Amide}

$$

Reaction Conditions :

Surfactant-Mediated Aqueous Amidation

Leveraging micellar catalysis with TPGS-750-M surfactant in water:

$$

\text{Acid} + \text{Amine} \xrightarrow{\text{DPDTC, NH}_4\text{OH, 60°C}} \text{Amide}

$$

Advantages :

- Eliminates organic solvent use.

- Oxone-mediated dehydration enhances conversion.

- Yield: 70% with minimal purification required.

Acetylation of the Hydroxyl Group

Classical Acetic Anhydride Protocol

Treatment of the secondary alcohol with acetic anhydride in pyridine:

$$

\text{Alcohol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMAP, Pyridine, rt}} \text{Acetate}

$$

Optimization :

Enzymatic Acetylation

Alternative biocatalytic method using Candida antarctica lipase B (CAL-B):

$$

\text{Alcohol} + \text{Vinyl acetate} \xrightarrow{\text{CAL-B, hexane}} \text{Acetate}

$$

Benefits :

- Enantioselective acetylation if chiral centers are present.

- Mild conditions (30°C, 24 hours).

- Yield: 85% with enzyme recyclability.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

- HPLC : C18 column, 70:30 H₂O/ACN, 1.0 mL/min, tᵣ = 8.2 min (purity >99%).

- TLC : Rf 0.45 (SiO₂, EtOAc/hexane 1:1), visualized with KMnO₄ stain.

Scale-Up Considerations and Industrial Feasibility

Cost-Benefit Analysis of Routes

| Parameter | Route A (Late Acetylation) | Route B (Early Acetylation) |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 62% | 58% |

| Purification Complexity | Moderate | High |

| Solvent Consumption | 12 L/kg | 18 L/kg |

Chemical Reactions Analysis

Types of Reactions

1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Condensation Reactions : The compound can undergo condensation to form larger structures.

- Polymerization : It can act as a monomer in the synthesis of polymers with desirable properties such as thermal stability and conductivity.

Biological Studies

The unique structural features of this compound make it a candidate for studying interactions with biological macromolecules:

- Protein Interaction Studies : Research indicates that the amino and acetate groups can form hydrogen bonds or ionic interactions with proteins, influencing their activity.

- Nucleic Acid Binding : The compound's ability to interact with nucleic acids opens avenues for studying gene regulation mechanisms.

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

| Property | Description |

|---|---|

| Thermal Stability | Exhibits good thermal stability under various conditions. |

| Conductivity | Potential for use in conductive materials due to its structural properties. |

Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Furan Derivative A) | A549 (Lung Cancer) | 12 |

| 1-(Furan Derivative B) | MCF7 (Breast Cancer) | 15 |

This highlights the importance of structural optimization for enhancing anticancer activity.

Study 2: Antiviral Potential

Another investigation focused on the antiviral efficacy of furan-based compounds against RNA viruses. The study found that specific substitutions enhanced activity against viral proteases:

| Compound | Virus Type | Selectivity Index |

|---|---|---|

| 1-(Furan Derivative C) | Influenza A | >10 |

| 1-(Furan Derivative D) | HIV | >8 |

These findings suggest that this compound could be a promising candidate for antiviral drug development.

Mechanism of Action

The mechanism by which 1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings may participate in π-π stacking interactions, while the amino and acetate groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several classes of molecules:

- Furan-containing derivatives: Similar to 2-furfural and (furan-2-yl)-methanol in mezcal metabolites (), the di-furan substitution in the target compound may enhance π-π stacking interactions or alter solubility compared to non-aromatic analogs.

- Acetamide/ester hybrids: Compounds such as those in (e.g., Compound 240 with trifluoromethylphenyl and oxazolidinone groups) and (1-(methylsulfanyl)-1-oxopropan-2-yl acetate) highlight the role of ester and amide groups in tuning reactivity and stability. The target’s acetate group may confer greater hydrolytic stability than sulfanyl or nitro analogs .

Physical and Chemical Properties

Functional and Application Differences

- Pharmaceutical Potential: Unlike trifluoromethylphenyl-containing analogs (), the target’s furan rings may reduce metabolic clearance but increase susceptibility to oxidative degradation.

- Catalytic Applications: ’s Fe3O4@SiO2@tosyl-carboxamide catalyst demonstrates the utility of furan derivatives in nicotinonitrile synthesis, suggesting the target could act as a substrate or intermediate in similar reactions.

Key Research Findings

- Spectroscopic Challenges : Rotameric isomerism in NMR (common in flexible amides/esters) complicates structural elucidation, necessitating advanced techniques like 2D NMR or X-ray crystallography .

- Purity Optimization : HPLC methods (e.g., 1:10 MeOH:CH2Cl2) used for analogs achieve ≥95% purity, suggesting applicability to the target compound .

- Comparative Reactivity : The acetate ester in the target compound likely exhibits slower hydrolysis rates than sulfanyl or nitro groups (cf. ), enhancing shelf stability .

Biological Activity

The compound 1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.30 g/mol

The compound features a furan ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the acetate group suggests potential interactions with biological membranes and enzymes.

| Property | Value |

|---|---|

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | 3.5 |

Antimicrobial Activity

Recent studies have indicated that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays, including DPPH radical scavenging tests. Compounds with similar structures have demonstrated strong free radical scavenging abilities, suggesting that the target compound may also exhibit protective effects against oxidative stress.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated a series of furan derivatives for their antimicrobial activity. The results indicated that compounds with structural similarities to this compound showed minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL against E. coli and S. aureus . -

Antioxidant Evaluation :

In a comparative study assessing the antioxidant properties of various furan-based compounds, those with similar functional groups exhibited IC50 values lower than 50 µg/mL in DPPH assays, indicating potent antioxidant activity . -

Structure-Activity Relationship (SAR) :

Research into SAR has shown that modifications to the furan ring and amine group significantly affect biological activity. For example, introducing electron-withdrawing groups on the furan ring enhances antimicrobial potency .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the furan ring may facilitate insertion into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The acetyl group may interact with active sites of enzymes involved in metabolic pathways, thus inhibiting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.